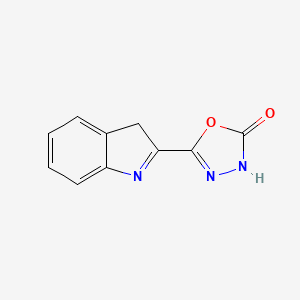
5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features both an indole and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of indole-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could lead to partially or fully reduced indole derivatives.
Applications De Recherche Scientifique
5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one exerts its effects involves interaction with various molecular targets. For instance, it may inhibit enzymes or bind to specific receptors, disrupting normal cellular processes. The exact pathways can vary depending on the biological context and the specific activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-2,3-dione: Shares the indole structure but lacks the oxadiazole ring.
2,3-Disubstituted Indoles: Similar in having substitutions at the 2 and 3 positions of the indole ring.
Uniqueness
5-(3H-Indol-2-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of both the indole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound in research and development.
Propriétés
Numéro CAS |
88458-43-9 |
|---|---|
Formule moléculaire |
C10H7N3O2 |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
5-(3H-indol-2-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H7N3O2/c14-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,13,14) |
Clé InChI |
OFBKQJGMXJLSKF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2N=C1C3=NNC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)
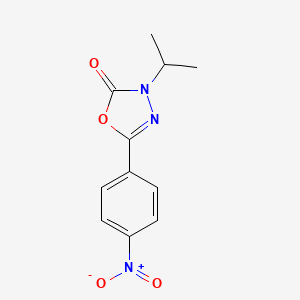
![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)



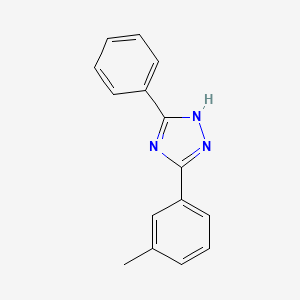
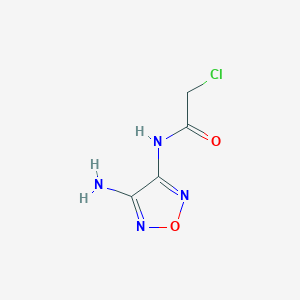
![3-methoxymethyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12917701.png)
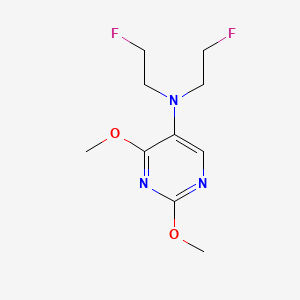
![Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B12917707.png)
![3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917731.png)
![5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12917734.png)
![N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine](/img/structure/B12917735.png)
